ベルガプトール

概要

説明

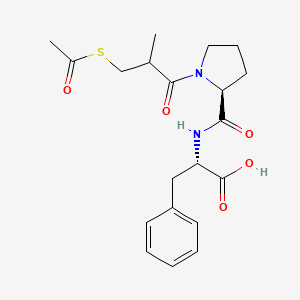

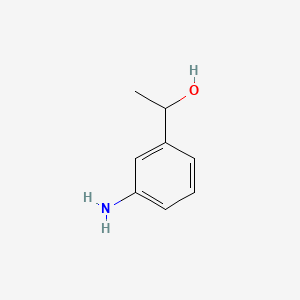

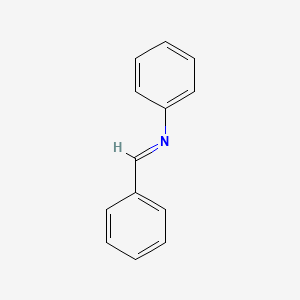

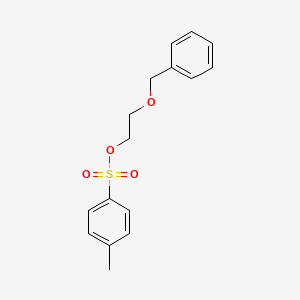

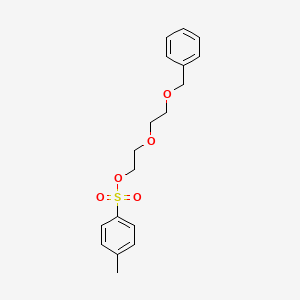

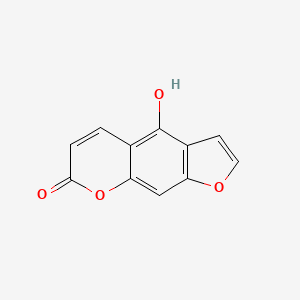

Bergaptol is a natural furanocoumarin with the molecular formula C11H6O4 . It is found in the essential oils of citrus including lemon and bergamot . Bergaptol has been researched for its anti-inflammatory, antioxidant, anti-cancer, anti-osteoporosis, anti-microbial, and anti-lipidemic properties .

Synthesis Analysis

Bergaptol is synthesized from the formation of p-coumaric acid, which can either be converted from cinnamic acid catalyzed by the enzyme cinnamic acid 4-hydroxylase or from tyrosine catalyzed by the enzyme tyrosine amino lyase .

Molecular Structure Analysis

The molecular formula of Bergaptol is C11H6O4 and its molecular weight is 202.16 g/mol . Its structure is composed of psoralens that contain a hydroxyl group attached at its C-5 position .

Physical And Chemical Properties Analysis

Bergaptol has a molecular weight of 202.16 g/mol . More detailed physical and chemical properties were not found in the retrieved sources.

In Vivo

Bergaptol has been used in a wide range of in vivo studies, including studies of its anti-inflammatory, antioxidant, and antimicrobial effects. It has also been used to study its effects on the nervous system and its potential as an anti-cancer agent. In vivo studies have also been conducted to investigate its pharmacokinetics and pharmacodynamics.

In Vitro

Bergaptol has been used in a variety of in vitro studies, including studies of its anti-inflammatory, antioxidant, and antimicrobial effects. It has also been used to study its effects on the nervous system, its potential as an anti-cancer agent, and its interactions with enzymes and receptors. In vitro studies have also been conducted to investigate its pharmacokinetics and pharmacodynamics.

作用機序

Target of Action

Bergaptol primarily targets cytochrome P450 enzymes (CYP) , particularly CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins within the body .

Mode of Action

Bergaptol interacts with its targets by inhibiting their activities . Compared to other coumarins, bergaptol has the least potency to inhibit CYP3A4, specifically in cancer cells . Instead, it can suppress drug efflux transporters, such as P-glycoprotein , thereby overcoming chemotherapeutic drug resistance .

Biochemical Pathways

Bergaptol affects several biochemical pathways. It inhibits inflammatory responses by suppressing the expression of COX-2 and iNOS genes and reducing cytokine formation via inhibiting JAK2 , STAT3 , and p65 pathways . It also exhibits antioxidant properties through the HAT and SPLET mechanisms .

Pharmacokinetics

In vivo studies have shown that bergaptol can be retained in plasma for longer than other coumarins .

Result of Action

Bergaptol has multiple health benefits. It exhibits anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It also has antimicrobial effects with a high potential for inhibition of quorum sensing .

Action Environment

The action, efficacy, and stability of Bergaptol can be influenced by environmental factors. For instance, its antioxidant capacity was found to be influenced by the polarity of the medium . .

生物活性

Bergaptol has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It has also been shown to interact with a range of biological targets, including enzymes and receptors.

Biochemical and Physiological Effects

Bergaptol has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and antimicrobial effects. It has also been found to interact with enzymes and receptors, and to have anti-cancer effects.

実験室実験の利点と制限

Bergaptol has several advantages for laboratory experiments. It is a naturally occurring compound, so it is readily available and cost-effective. It is also relatively stable, so it can be stored for long periods of time. However, it is also a potent compound, so it must be handled with care.

将来の方向性

The potential for bergaptol in the laboratory and clinical settings is still being explored. Future research could focus on its pharmacokinetics and pharmacodynamics, its effects on the nervous system, its potential as an anti-cancer agent, and its interactions with enzymes and receptors. It could also be used to study its anti-inflammatory, antioxidant, and antimicrobial effects. Further research could also focus on its potential applications in the development of new drugs and therapies. Additionally, its potential for use as a dietary supplement or in food and cosmetic products could be explored. Finally, its potential for use in animal and human studies should be investigated.

科学的研究の応用

抗炎症作用

ベルガプトールは、抗炎症作用について研究されています . つまり、炎症を特徴とする疾患の治療に役立つ可能性があります。

抗酸化作用

研究によると、ベルガプトールは抗酸化作用を持っています . 抗酸化物質とは、体内で環境やその他のストレスに対する反応として発生する不安定な分子であるフリーラジカルによる細胞の損傷を防ぎ、または遅らせることができる物質です。

抗がん作用

ベルガプトールは、抗がん作用があることが判明しました . これは、がんの治療または予防に役立つ可能性があることを示唆しています。

抗骨粗鬆症作用

研究によると、ベルガプトールは抗骨粗鬆症作用があります . 骨粗鬆症とは、骨を弱くして脆くし、骨折しやすくなる疾患です。

抗菌作用

ベルガプトールは、抗菌作用について研究されています . つまり、細菌、ウイルス、真菌などの微生物と戦うために使用できる可能性があります。

抗脂質血症作用

ベルガプトールは、抗脂質血症作用があることが判明しました . これは、高脂血症などの血液中の脂肪(脂質)のレベルが高い状態の治療に役立つ可能性があることを示唆しています。

シトクロムP450酵素の阻害

ベルガプトールは、シトクロムP450酵素(CYP)、特にCYP2C9とCYP3A4を阻害します . この阻害は、体内における様々な薬物や毒物の代謝と濃度に影響を与える可能性があります .

非光毒性かつ非光変異原性

ほとんどのフロクマリンとは異なり、ベルガプトールは光毒性も光変異原性もありません . これは、光にさらされたときに毒性や変異を引き起こさないことを示唆しており、このクラスの他の化合物ではよくある懸念です。

Safety and Hazards

特性

IUPAC Name |

4-hydroxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O4/c12-10-2-1-6-9(15-10)5-8-7(11(6)13)3-4-14-8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIJHDGJRTUSBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197564 | |

| Record name | Bergaptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bergaptol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

486-60-2 | |

| Record name | Bergaptol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bergaptol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergaptol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bergaptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 486-60-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERGAPTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC8ANI30F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bergaptol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013679 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。